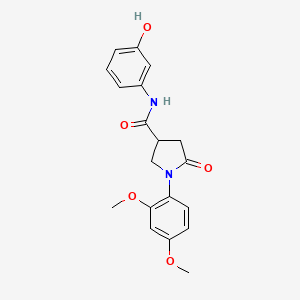
1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with methoxy and hydroxy groups on the phenyl rings
Métodos De Preparación
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through several synthetic routes One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-hydroxybenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with a suitable reagent, such as diethyl oxalate, to form the pyrrolidine ring
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form new derivatives.
Amidation: The carboxamide group can be modified through amidation reactions with various amines to form new amide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include substituted phenyl derivatives, alcohols, and amides.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for its effects on cellular processes. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes or biochemical pathways. The specific pathways involved depend on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
1-(2,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride: This compound has a similar methoxy-substituted phenyl ring but differs in the presence of a dimethylamino group and a propanone moiety.
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one: This compound features a similar substitution pattern on the phenyl rings but has a propenone linkage instead of a pyrrolidine ring.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a similar substitution pattern but differs in the presence of a propanone moiety instead of a pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrrolidine ring, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H20N2O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O5/c1-25-15-6-7-16(17(10-15)26-2)21-11-12(8-18(21)23)19(24)20-13-4-3-5-14(22)9-13/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,20,24) |
Clave InChI |
KBYZWSUNYPJHCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)
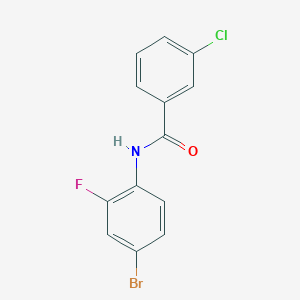
![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)
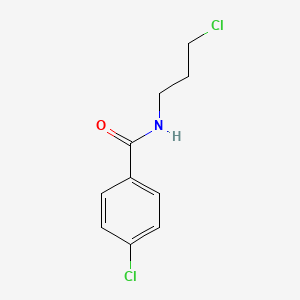
![2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
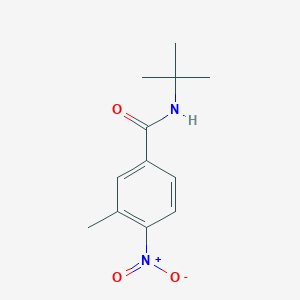
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)

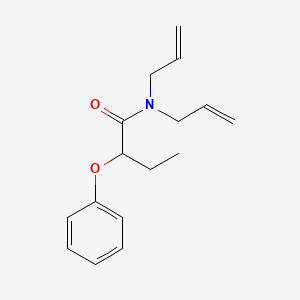

![N-(4-butylphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14939118.png)
